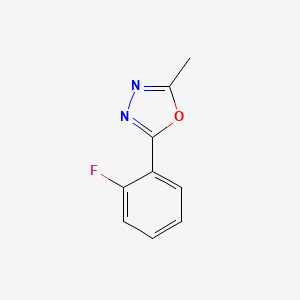

2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMZJXPHADCOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

2.1. General Synthetic Approaches

The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole can be achieved through various methods. Key synthetic routes include:

-

Cyclization Reactions: The cyclization of acylhydrazides with carbon disulfide in basic alcohol solutions has been reported to yield oxadiazoles effectively. This method often involves the use of oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin to facilitate the cyclization process .

-

One-Pot Synthesis: A streamlined one-pot synthesis approach allows for the functionalization of oxadiazoles. This method utilizes copper-catalyzed arylation strategies, which tolerate a variety of substituents on the aromatic rings .

2.2. Reaction Mechanisms

The mechanisms involved in the formation of this compound often include:

-

Nucleophilic Attack: The nucleophilic attack by hydrazine derivatives on carbonyl compounds leads to the formation of hydrazones, which subsequently undergo cyclization to form oxadiazoles .

-

Oxidative Cyclization: The use of oxidants in the cyclization process enhances yields significantly. For instance, employing eosin-Y under visible light has shown promising results in synthesizing substituted oxadiazoles .

3.1. Functional Group Transformations

The reactivity of this compound allows for various functional group transformations:

-

Amination Reactions: The introduction of amino groups can be achieved through nucleophilic substitution reactions, where amines react with the oxadiazole ring under mild conditions .

-

Halogenation and Alkylation: The presence of fluorine in the structure can influence electrophilic aromatic substitution reactions, which can be exploited for further modifications such as halogenation or alkylation at specific positions on the aromatic ring .

3.2. Biological Activity Correlation

Research indicates that modifications to the oxadiazole ring can enhance biological activities such as anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been screened for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity depending on their structural variations .

Data Tables

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Case Studies :

- A study by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazoles and tested them against multiple cancer cell lines. Notably, some derivatives exhibited significant growth inhibition against CNS and renal cancer cell lines with growth percentages as high as 96.86% .

- Another investigation highlighted the synthesis of new oxadiazole derivatives which showed potent activity against leukemia and melanoma cell lines, with GI50 values below 10 µM .

- Comparison of Activities :

| Compound | Cancer Type | GI50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | Leukemia | 3.52 | High |

| Compound B | Melanoma | 4.65 | High |

| Compound C | CNS Cancer | 51.27 | Moderate |

Antimicrobial Applications

- Broad-Spectrum Activity : The 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal activities. The presence of electronegative substituents is known to enhance their antimicrobial effects.

-

Research Findings :

- A study demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that chlorinated or nitro-substituted phenyl rings significantly improved antimicrobial efficacy.

- Another research effort synthesized a series of oxadiazole derivatives which were evaluated for their antimicrobial activity using the microplate alamar blue assay, confirming their potential as new antimicrobial agents .

Anticonvulsant Properties

- Pharmacological Insights : Recent studies have also explored the anticonvulsant properties of oxadiazole derivatives. Specifically, compounds containing a fluorophenyl moiety have shown promise in seizure models.

- Case Study :

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity may result from the disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Para-Fluorophenyl Analogs

- 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS: 1580-50-3): The fluorophenyl group is in the para position, reducing steric hindrance compared to the ortho-substituted target compound.

Halogen-Substituted Analogs

- 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 883230-92-0) :

- 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (3g) :

Electron-Withdrawing Group Analogs

- NMR signals (δ 8.07–7.96 ppm for aromatic protons, δ 2.02 ppm for methyl) indicate minimal steric distortion .

Pharmacological and Functional Comparisons

Enzyme Inhibition

- GSK-3β Inhibitors :

- Analogs such as 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives exhibit potent glycogen synthase kinase-3β (GSK-3β) inhibition with brain permeability, attributed to the benzofuran moiety and sulfinyl groups. The target compound lacks these functional groups, limiting its applicability in neurodegenerative disease research .

Anticonvulsant Activity

- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf): Demonstrates significant anticonvulsant activity, highlighting the importance of amino and pyridyl substituents.

Neurogenic Agents

Physical and Spectroscopic Properties

| Property | Target Compound | 3g (Br analog) | 3h (CF₃ analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.17 (calculated) | 257.08 | 244.18 |

| ¹H NMR (Methyl Signal) | Not reported | δ 2.06 (s, 3H) | δ 2.02 (s, 3H) |

| Aromatic Proton Signals | Not reported | δ 7.79–7.51 (m, 4H) | δ 8.07–7.96 (m, 2H) |

- The ortho-fluorine in the target compound likely causes deshielding of adjacent protons, but specific NMR data are unavailable. Methyl group chemical shifts (δ ~2.0–2.1 ppm) are consistent across analogs, indicating similar electronic environments .

Biological Activity

2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this specific compound, presenting data from various studies, case analyses, and structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methyl group on the oxadiazole ring, which may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity due to its electronegativity.

Anticancer Activity

Research indicates that 1,3,4-oxadiazoles exhibit notable anticancer properties. In particular, derivatives of this class have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : 1,3,4-oxadiazoles can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cell growth and induction of apoptosis in cancer cells .

-

Case Studies :

- A study demonstrated that compounds similar to this compound showed high cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and HCT-116 (colorectal carcinoma) with IC values in the micromolar range .

- Another derivative was reported to exhibit over 90% inhibition against various cancer cell lines at a concentration of .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. These compounds have shown efficacy against a range of pathogens:

- Antibacterial Properties : Compounds within this class demonstrated significant activity against Staphylococcus aureus and other gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

- Mechanism : The antimicrobial action is believed to stem from their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of oxadiazoles is crucial for optimizing their biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups such as halogens on the phenyl ring has been shown to enhance both anticancer and antimicrobial activities. For instance, compounds with chlorine or nitro substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

| Compound | Activity Type | IC / MIC | Cell Line / Pathogen |

|---|---|---|---|

| This compound | Anticancer | ~10 µM | HeLa, HCT-116 |

| Similar Derivative | Antimicrobial | 1.56 µg/mL | Staphylococcus aureus |

| Other Oxadiazole Derivative | Anticancer | >90% inhibition | Various Cancer Lines |

Q & A

Q. Basic

- FT-IR and NMR : Confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in IR) and fluorine coupling patterns in ¹⁹F NMR .

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating the oxadiazole ring geometry and substituent orientation. For example, studies on 2-(4-chlorophenyl)-5-phenyl derivatives reveal planar oxadiazole rings with dihedral angles <10° between substituents .

- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns, especially for halogenated derivatives .

How does the substitution pattern on the phenyl ring influence the biological activity of 1,3,4-oxadiazole derivatives?

Q. Advanced

- Fluorine Position : The 2-fluorophenyl group enhances metabolic stability and bioavailability compared to para-substituted analogs. For instance, fluorinated oxadiazoles show improved kinase inhibition (e.g., GSK-3β) due to increased electron-withdrawing effects and hydrophobic interactions .

- Electron-Transport Properties : Derivatives like 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibit low HOMO-LUMO gaps (~3.8 eV), making them suitable as electron-transport layers in OLEDs .

- Target-Specific Effects : Substitutions alter binding affinities; 2-(β-D-glucopyranosyl)-5-methyl-oxadiazole derivatives inhibit glycogen phosphorylase via hydrogen bonding to the active site .

What strategies are effective in resolving contradictions in reported biological activities of structurally similar oxadiazole compounds?

Q. Advanced

- Comparative Assays : Use standardized in vitro models (e.g., kinase inhibition assays for GSK-3β vs. glycogen phosphorylase) to isolate target-specific effects .

- Crystallographic Analysis : Compare binding modes of analogs with conflicting activities. For example, 2-(2-fluorophenyl) may sterically hinder binding to one target but enhance interactions with another .

- QSAR Modeling : Quantify substituent effects (e.g., Hammett σ values) to predict activity trends and identify outliers .

How can computational chemistry methods aid in designing novel 1,3,4-oxadiazole derivatives with enhanced electronic properties?

Q. Advanced

- DFT Calculations : Predict HOMO-LUMO gaps and orbital distributions. For instance, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole has a HOMO of 6.2 eV and LUMO of 2.4 eV, guiding its use in optoelectronics .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GSK-3β) to optimize substituent geometry for binding pocket compatibility .

- Docking Studies : Screen virtual libraries for derivatives with improved affinity, as demonstrated for glycogen phosphorylase inhibitors .

What are the key considerations for handling and storing this compound in laboratory settings?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

- Safety Protocols : Use fume hoods for synthesis and characterization due to potential toxicity of intermediates (e.g., POCl₃) .

- Waste Disposal : Halogenated byproducts require neutralization before disposal, following institutional guidelines for hazardous organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.